3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Overview
Description
“3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride” is a unique chemical compound with the empirical formula C12H22Cl2N4 . It is a solid substance and is usually available for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid . Its melting point, boiling point, and other physical and chemical properties would require more specific experimental data for a detailed analysis .Scientific Research Applications
Herbicidal Activity
Wang et al. (2006) and Wang et al. (2007) explored the synthesis of novel compounds structurally related to 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride. They found that some of these compounds displayed moderate herbicidal activity against plants like rape and barnyard grass, indicating potential applications in agriculture for weed control (Wang et al., 2006) (Wang et al., 2007).
Analgesic Properties
Demchenko et al. (2018) investigated derivatives of this compound for their potential analgesic properties. They conducted studies on thermal and chemical stimulation models, indicating that certain derivatives may have applications in pain treatment (Demchenko et al., 2018).
Antimicrobial Activity
Research by Panwar and Singh (2011) demonstrated that certain derivatives of the compound have notable antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents for treating infections caused by various pathogenic strains (Panwar & Singh, 2011).
Anxiolytic Activity
Demchenko et al. (2020) synthesized and evaluated derivatives for their anxiolytic activity, comparing them with known drugs like diazepam and gidazepam. Their findings suggest that these compounds may have therapeutic applications in treating anxiety disorders (Demchenko et al., 2020).
Pharmaceutical Development
The study by Bradbury et al. (2013) involved modifying a related compound to address issues like hERG and physical properties, leading to the development of a clinical candidate, AZD3514. This candidate is evaluated for treating advanced prostate cancer, highlighting the pharmaceutical applications of such compounds (Bradbury et al., 2013).
Properties
IUPAC Name |
3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10;/h10,13H,1-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFRYJPIVOVLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282479-60-0 | |
Record name | 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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